O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate
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Overview
Description
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and a sulfanylmethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps One common method includes the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethanethioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The acetamidophenyl group may interact with enzymes or receptors, while the sulfanylmethanethioate group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl acetate: Similar structure but lacks the sulfanylmethanethioate group.
4-Acetamidophenylacetic acid ethyl ester: Similar ester group but different functional groups attached to the phenyl ring.
Uniqueness
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to the presence of both the acetamidophenyl and sulfanylmethanethioate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO3S2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H15NO3S2/c1-3-17-13(18)19-8-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
QUBDSCYCHYYQJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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